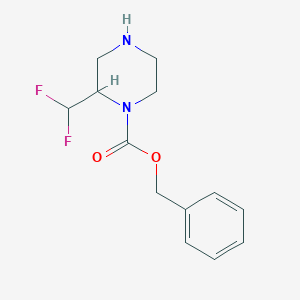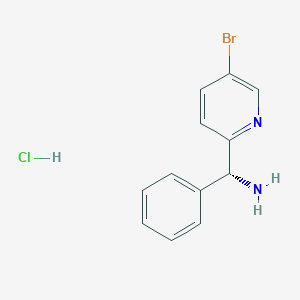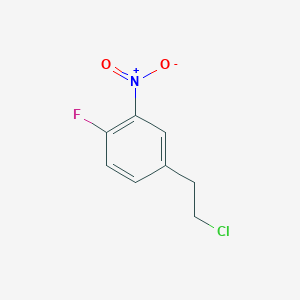![molecular formula C13H20ClN3 B12992877 4-(6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline hydrochloride](/img/structure/B12992877.png)
4-(6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Ethyl-2,6-diazaspiro[33]heptan-2-yl)aniline hydrochloride is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline hydrochloride typically involves the reaction of 6-ethyl-2,6-diazaspiro[3.3]heptane with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems.
Chemical Reactions Analysis
Types of Reactions
4-(6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]-3-(trifluoromethyl)benzoic acid
- N-(5-(6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)pyridin-2-yl)-5-fluoro-4-(4-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)pyrimidin-2-amine
Uniqueness
4-(6-Ethyl-2,6-diazaspiro[33]heptan-2-yl)aniline hydrochloride stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C13H20ClN3 |
|---|---|
Molecular Weight |
253.77 g/mol |
IUPAC Name |
4-(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline;hydrochloride |
InChI |
InChI=1S/C13H19N3.ClH/c1-2-15-7-13(8-15)9-16(10-13)12-5-3-11(14)4-6-12;/h3-6H,2,7-10,14H2,1H3;1H |
InChI Key |
QIBNLYICUSZGPD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(C1)CN(C2)C3=CC=C(C=C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



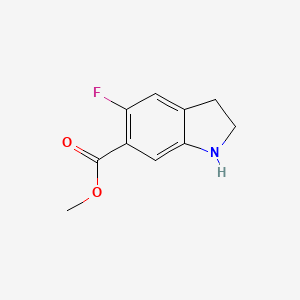
![2-(5,6,7,8-Tetrahydrocyclohepta[d]imidazol-1(4H)-yl)acetic acid](/img/structure/B12992802.png)
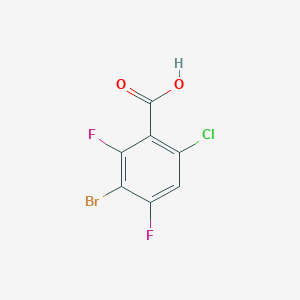
![tert-Butyl (S)-6-(4-bromo-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12992808.png)
![4-Isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B12992813.png)

![2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-amine](/img/structure/B12992840.png)


